

GNE-781: Application Notes and Protocols for Epigenetic Research

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Compound of Interest

Compound Name: GNE-781

Cat. No.: B10801175

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Introduction

GNE-781 is a highly potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300 protein.^{[1][2][3][4]} These proteins are critical epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators. By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP/p300 play a pivotal role in chromatin remodeling and the regulation of gene expression.^{[5][6]} Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.^{[7][8][9]}

GNE-781 offers researchers a powerful chemical probe to investigate the biological functions of CBP/p300 bromodomains. Its high potency and selectivity allow for precise interrogation of CBP/p300-dependent pathways in both in vitro and in vivo models.^{[2][5][10]} These application notes provide an overview of **GNE-781**'s biochemical and cellular activities, along with detailed protocols for its use in key epigenetic research assays.

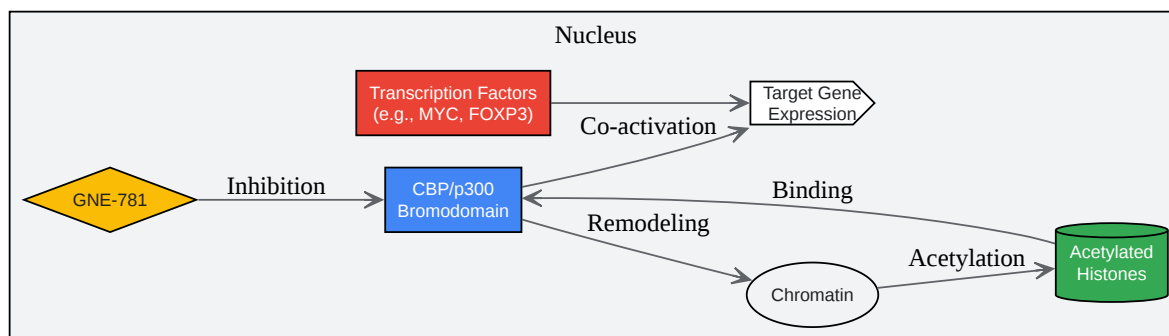
Biochemical and Cellular Activity of GNE-781

GNE-781 demonstrates nanomolar potency in inhibiting the CBP bromodomain and exhibits excellent selectivity over other bromodomain-containing proteins, including BRD4.^{[1][2][10]} This selectivity is crucial for dissecting the specific roles of CBP/p300 in cellular processes.

Target	Assay Format	IC50 (nM)	Reference
CBP	TR-FRET	0.94	[1][2][3][4]
p300	Not Specified	1.2	[3]
CBP	BRET	6.2	[1][2][4][10]
BRD4(1)	Not Specified	5100	[1][2][4][10]
BRD4(2)	Not Specified	12,000	[3]
BRPF1	Not Specified	4,600	[3]

Cellular Assay	Cell Line	Endpoint	EC50 (nM)	Reference
MYC Expression	MV-4-11	Inhibition	6.6	[3]

Signaling Pathway of GNE-781 Action



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Caption: **GNE-781** inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent co-activation of target gene transcription.

Experimental Protocols

CBP Bromodomain Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of **GNE-781** on the CBP bromodomain.

Materials:

- **GNE-781**
- Recombinant CBP bromodomain protein (e.g., GST-tagged)
- Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates

Protocol:

- Prepare a serial dilution of **GNE-781** in DMSO, then dilute in Assay Buffer to the desired final concentrations (typically in the nanomolar range).
- In a 384-well plate, add 5 μ L of the diluted **GNE-781** solution or DMSO (vehicle control).
- Add 5 μ L of a solution containing the CBP bromodomain protein and the Europium-labeled anti-GST antibody in Assay Buffer.
- Add 5 μ L of a solution containing the biotinylated H4K8ac peptide and Streptavidin-APC in Assay Buffer.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the **GNE-781** concentration to determine the IC50.

Cellular MYC Expression Assay

This protocol details a method to assess the effect of **GNE-781** on the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia (AML) cell line.[\[1\]](#)[\[3\]](#)

Materials:

- **GNE-781**
- MV-4-11 cells
- RPMI-1640 medium supplemented with 10% FBS and L-glutamine
- 96-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents (primers for MYC and a housekeeping gene, e.g., GAPDH)
- qRT-PCR instrument

Protocol:

- Seed MV-4-11 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete RPMI-1640 medium.
- Prepare serial dilutions of **GNE-781** in DMSO and then in culture medium.
- Add the diluted **GNE-781** or DMSO (vehicle control) to the cells to achieve the desired final concentrations. The final DMSO concentration should be $\leq 0.1\%$.[\[1\]](#)
- Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.[\[1\]](#)
- Harvest the cells and extract total RNA using a suitable RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.

- Analyze MYC and housekeeping gene expression by qRT-PCR.
- Normalize the MYC expression to the housekeeping gene and calculate the percentage of inhibition relative to the vehicle-treated control to determine the EC50.

In Vitro Induced Regulatory T cell (iTreg) Differentiation Assay

This protocol outlines a method to evaluate the impact of **GNE-781** on the differentiation of naive CD4+ T cells into induced regulatory T cells (iTregs), monitored by the expression of FOXP3.^{[1][3]}

Materials:

- **GNE-781**
- Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells
- T cell activation reagents (e.g., anti-CD3/CD28 beads)
- Recombinant human IL-2
- Recombinant human TGF- β 1
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Flow cytometry antibodies (anti-CD4, anti-CD25, anti-FOXP3)
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer for intracellular staining

Protocol:

- Isolate naive CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).
- Plate the naive CD4+ T cells in a 96-well plate at a density of 1×10^5 cells per well.

- Prepare serial dilutions of **GNE-781** in culture medium.
- Add the diluted **GNE-781** or vehicle control to the cells.
- Induce iTreg differentiation by adding T cell activation reagents, IL-2 (e.g., 100 U/mL), and TGF- β 1 (e.g., 5 ng/mL).
- Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.
- Harvest the cells and stain for surface markers (CD4, CD25).
- Fix, permeabilize, and stain for the intracellular transcription factor FOXP3.
- Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

In Vivo AML Xenograft Model

This protocol describes a subcutaneous xenograft model using the MOLM-16 AML cell line to assess the in vivo efficacy of **GNE-781**.^{[1][2][11]}

Materials:

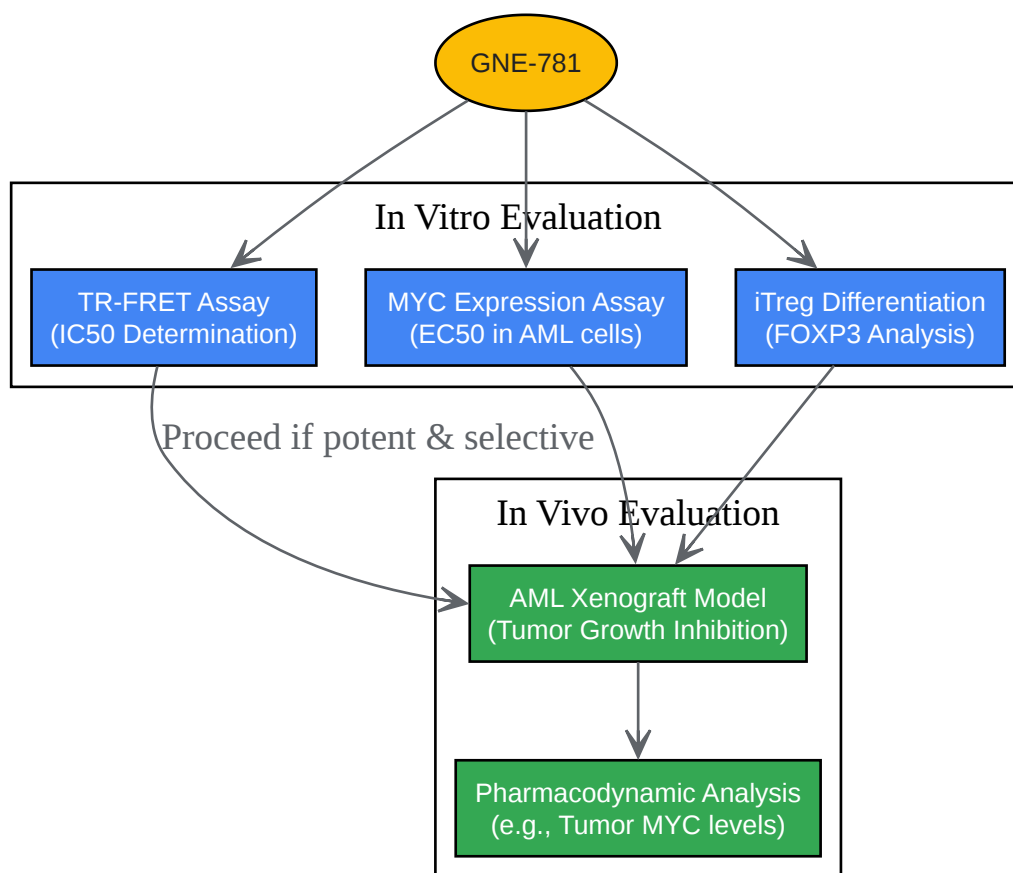
- **GNE-781**
- MOLM-16 cells
- Immunocompromised mice (e.g., SCID or NSG)
- Matrigel
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Protocol:

- Culture MOLM-16 cells to the desired number.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

- Subcutaneously inject $5-10 \times 10^6$ MOLM-16 cells into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare **GENE-781** in the vehicle for oral gavage.
- Administer **GENE-781** orally at the desired doses (e.g., 3-30 mg/kg) twice daily.[2] Administer vehicle to the control group.
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like MYC expression).

Experimental Workflow Visualization



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Caption: A typical experimental workflow for characterizing the epigenetic inhibitor **GNE-781**, from initial in vitro validation to in vivo efficacy studies.

Conclusion

GNE-781 is a valuable tool for researchers investigating the roles of CBP/p300 in health and disease. Its high potency and selectivity make it suitable for a wide range of applications in epigenetic research, from biochemical assays to cellular and in vivo models. The protocols provided here offer a starting point for utilizing **GNE-781** to explore the therapeutic potential of CBP/p300 bromodomain inhibition.

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